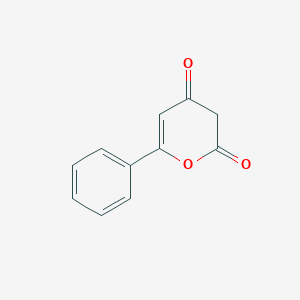
2H-Pyran-2,4(3H)-dione, 6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2,4(3H)-dione, 6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The 6-phenyl substitution adds a phenyl group to the pyran ring, which can influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, 6-phenyl- typically involves the condensation of benzaldehyde with acetoacetate esters in the presence of a base such as potassium carbonate. The reaction proceeds via γ-C-alkylation rather than α-C-alkylation, resulting in the formation of the desired product . The reaction conditions often include an alcohol solvent to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2,4(3H)-dione, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2H-Pyran-2,4(3H)-dione, 6-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action for 2H-Pyran-2,4(3H)-dione, 6-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl substitution, which can affect its reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with different chemical properties and uses.
Uniqueness
The presence of the phenyl group in 2H-Pyran-2,4(3H)-dione, 6-phenyl- makes it unique compared to other pyran derivatives
Propriétés
Numéro CAS |
4743-94-6 |
|---|---|
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
6-phenylpyran-2,4-dione |
InChI |
InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2 |
Clé InChI |
HWILODWTKRBMSE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=C(OC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


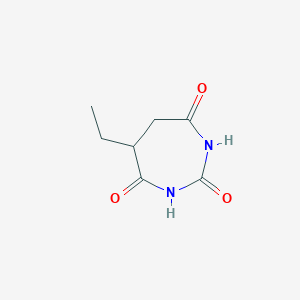
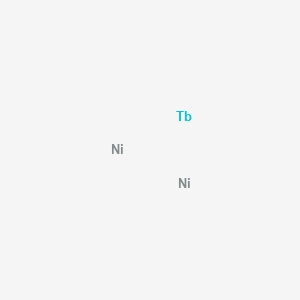
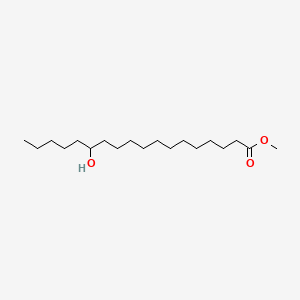
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

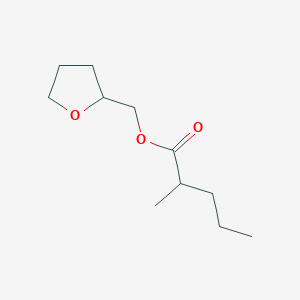
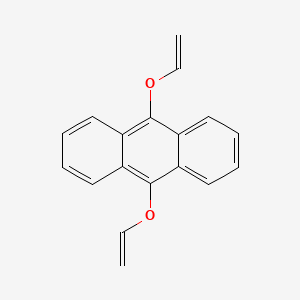

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
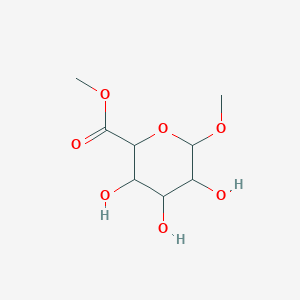
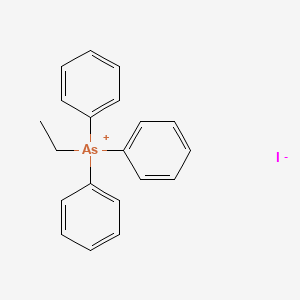
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)
